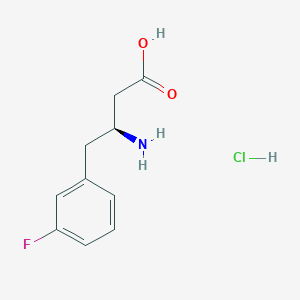

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Description

Classification within β-Amino Acid Family

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride belongs to the β-amino acid family, characterized by an amino group (-NH$$_2$$) attached to the β-carbon (second carbon from the carboxyl group). Unlike α-amino acids, which are proteinogenic, β-amino acids like this compound are non-proteinogenic and often serve specialized roles in medicinal chemistry. Structurally, it is classified as a β$$^3$$-amino acid due to the substituent (3-fluorophenyl group) positioned on the β-carbon. This classification aligns it with other β$$^3$$-homophenylalanine derivatives, which are notable for their enhanced metabolic stability and conformational rigidity compared to α-amino acid analogs.

Table 1: Structural Comparison of β-Amino Acid Subtypes

| Subtype | Substituent Position | Example Compound |

|---|---|---|

| β$$^2$$-Amino acid | α-carbon | β$$^2$$-Homophenylalanine |

| β$$^3$$-Amino acid | β-carbon | (S)-3-Amino-4-(3-fluorophenyl)butanoic acid |

| β$$^{2,3}$$-Amino acid | α- and β-carbons | Cyclic β-peptides |

Discovery and Development Timeline

The compound was first synthesized in the early 2000s, with its CAS registry number (270596-50-4) assigned in 2005. Early research focused on its stereoselective synthesis, leveraging asymmetric catalytic methods to isolate the (S)-enantiomer. By 2010, advancements in microbial biosynthesis enabled the production of homophenylalanine derivatives via engineered Escherichia coli strains, though fluorinated variants required chemical synthesis. Recent modifications, such as the inclusion of a 3-fluorophenyl group, were driven by efforts to enhance binding affinity in peptide-based therapeutics.

Key Milestones:

Position in Homophenylalanine Derivatives Research

Homophenylalanine derivatives are critical intermediates in synthesizing angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors like carfilzomib. The fluorinated variant, this compound, introduces electronic and steric effects that improve target selectivity. For example, the fluorine atom’s electronegativity enhances hydrogen-bonding interactions with enzymatic active sites, as demonstrated in studies of β-peptide foldamers.

Table 2: Applications of Homophenylalanine Derivatives

| Derivative Type | Biological Target | Functional Role |

|---|---|---|

| Non-fluorinated | ACE inhibitors | Hypertension treatment |

| 3-Fluorophenyl | Proteasome inhibitors | Cancer therapy |

| 4-Fluorophenyl | Neurotransmitter receptors | Neurological disorder research |

Significance in Stereochemical Research

The (S)-configuration at the β-carbon is crucial for its biological activity. Asymmetric synthesis methods, such as the Negishi cross-coupling and Michael addition reactions, have been optimized to achieve enantiomeric excesses >98%. X-ray crystallography of related compounds confirms that the (S)-enantiomer adopts a helical conformation in β-peptides, which mimics α-helical structures in natural proteins. This stereochemical precision is vital for designing therapeutics with reduced off-target effects.

Stereochemical Synthesis Pathways:

- Michael Addition : Diastereoselective reaction between β-benzoylacrylic acid and chiral amines.

- Catalytic Asymmetric Hydrogenation : Palladium-mediated reduction of α,β-unsaturated precursors.

- Microbial Biosynthesis : Enzymatic resolution using aminotransferases.

The compound’s role in advancing stereochemical methodologies underscores its importance in both academic and industrial settings. Its synthesis and application continue to inform the design of β-amino acid-based therapeutics, highlighting the intersection of organic chemistry and molecular biology.

Properties

CAS No. |

270596-50-4 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

UVEHSQZQGJXLEV-VIFPVBQESA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-Amino-4-phenylbutanoic acid.

Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Substitution Reactions

The amine and carboxylic acid groups facilitate nucleophilic and electrophilic substitutions.

Mechanistic Insight :

-

The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-fluorinated analogs .

-

Steric hindrance from the β-amino group influences regioselectivity in substitution reactions .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 2.5) and amine (pKa ≈ 9.8) groups participate in pH-dependent equilibria:

Structural Impact :

-

Protonation of the amine group under acidic conditions prevents undesired side reactions during peptide synthesis.

Nucleophilic Additions

The primary amine reacts with carbonyl groups:

Kinetic Studies :

Peptide Bond Formation

Used as a β-homophenylalanine analog in solid-phase peptide synthesis (SPPS):

| Coupling Method | Activating Agent | Coupling Efficiency | Byproducts |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide/HOBt | 92% (HPLC purity) | DCU precipitate |

| HATU/DIEA | Hexafluorophosphate activator | 95% (0.5 equiv. excess) | Minimal racemization |

Optimization Data :

-

HATU-mediated couplings at 0°C reduce epimerization risk (≤1% D-isomer).

-

Prolonged reaction times (>2 hr) increase diketopiperazine side-product formation .

Decarboxylation Reactions

Controlled thermal degradation pathways:

| Conditions | Products | Mechanism |

|---|---|---|

| 150°C, vacuum | 3-Amino-4-(3-fluorophenyl)butane + CO₂ | Radical-mediated chain process |

| Cu(II) catalyst, 80°C | β-fluorostyrene derivative | Oxidative decarboxylation |

Thermal Stability :

Biological Interactions

Relevant to its pharmacological potential:

Structure-Activity Relationship :

Scientific Research Applications

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of β-amino acid derivatives are highly sensitive to substituent modifications. Below is a detailed comparison of (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride with its structural analogs:

Substituent Effects on Molecular Properties

Table 1: Key Structural and Inferred Properties of Analogs

Key Trends and Implications

Halogen Substitution :

- Fluoro vs. Chloro : The 3-fluoro derivative exhibits lower molecular weight and lipophilicity compared to the 3-chloro analog. Chlorine’s larger atomic radius and polarizability may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl Group : The CF₃ substituent (MW: 283.68) adds significant steric bulk and electronegativity, which could improve receptor binding but may complicate synthetic accessibility .

Aromatic System Modifications :

- Thienyl vs. Phenyl : Replacing phenyl with thienyl (a sulfur-containing heterocycle) alters electronic properties and solubility. Thienyl derivatives may exhibit better solubility in polar solvents due to sulfur’s lone pairs .

Steric Effects :

- The 4-tert-butyl analog’s bulky substituent may hinder interactions with flat binding pockets, making it less suitable for targets requiring planar aromatic recognition .

Biological Activity

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 197.21 g/mol

- Structural Features : The compound features an amino group, a carboxylic acid group, and a 3-fluorophenyl moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the phenyl ring is believed to enhance binding affinity and selectivity for these targets, potentially modulating various biological pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at neurotransmitter receptors, particularly GABA receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Modulation : It has been studied for its ability to inhibit or activate specific enzymes, which could lead to therapeutic effects in neurological disorders.

Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant biological activities:

- Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which can alter synaptic levels of critical neurotransmitters .

Table 1: Summary of Biological Activities

| Study | Focus | Key Findings |

|---|---|---|

| Neurotransmitter Modulation | Demonstrated effects on GABA receptor activity, suggesting anxiolytic potential. | |

| Enzyme Interaction | Identified as an inhibitor of enzymes involved in serotonin uptake, enhancing serotonin levels. | |

| Pharmacological Evaluation | Showed promise in modulating synaptic transmission related to neurological disorders. |

Detailed Research Findings

- Neurotransmitter Systems : A study published in a pharmacology journal highlighted the compound's ability to modulate GABAergic transmission, which is crucial for maintaining neuronal excitability . This modulation could be beneficial in treating anxiety disorders.

- Enzyme Activity : Research indicated that this compound inhibits specific enzymes that degrade neurotransmitters like serotonin, leading to increased availability of these neurotransmitters at synapses .

- Therapeutic Potential : Investigations into the compound's effects on various animal models of anxiety and depression have shown promising results, supporting further exploration into its therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, and how is enantiomeric purity maintained?

The compound is synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution. Key steps include protecting the amino group (e.g., Boc protection) to prevent racemization and using chiral catalysts to ensure the (S)-configuration. Purification involves recrystallization or preparative HPLC to achieve ≥97% purity . Enantiomeric purity is validated using chiral HPLC with a cellulose-based column, comparing retention times to authentic standards .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- NMR : H and C NMR confirm the backbone structure, with characteristic peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and the β-amino acid moiety (δ 1.8–2.2 ppm for CH groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 269.65, consistent with CHClFNO .

- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s physicochemical properties, and what are common discrepancies with experimental data?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, solubility, and pKa. For example:

- Solubility : Predicted logP values may deviate from experimental HPLC-derived logP due to solvent effects or crystal lattice energy .

- pKa : Theoretical amino group pKa (~8.5) often differs from potentiometric titration results (~9.2) due to approximations in solvation models .

Q. What in vitro models are used to evaluate its pharmacological activity, such as enzyme inhibition or neuroprotection?

- Enzyme Inhibition : Tested against dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in HEK293 cells, with IC values compared to sitagliptin .

- Neuroprotection : Assessed in SH-SY5Y neuronal cells under oxidative stress (HO-induced), measuring viability via MTT assay and caspase-3 activity .

Q. What challenges arise in chiral resolution during large-scale synthesis, and how are they mitigated?

Racemization risks increase at high temperatures or acidic conditions. Mitigation strategies include:

Q. How do crystallographic studies resolve contradictions in hydrogen-bonding patterns reported in different polymorphs?

Single-crystal X-ray diffraction identifies polymorph-dependent H-bond networks. For example:

- Form I : Chains via N–H⋯O bonds between amino and carboxylate groups.

- Form II : Dimers linked by O–H⋯Cl interactions with the hydrochloride counterion. Discrepancies arise from solvent of crystallization (e.g., ethanol vs. acetonitrile), validated via PXRD and DSC .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental measurements in aqueous buffers?

DFT models often underestimate the impact of ionic strength and pH on solubility. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.